4-(Bromomethyl)-2-(trifluoromethyl)pyridine chemical properties
4-(Bromomethyl)-2-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 4-(Bromomethyl)-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
4-(Bromomethyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the fields of pharmaceutical and agrochemical research.[1][2][3] Its unique molecular architecture, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent on the pyridine core, imparts a distinct combination of steric and electronic properties.[1] The trifluoromethyl group is a key bioisostere, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromomethyl group serves as a highly reactive handle for introducing the 2-(trifluoromethyl)pyridinylmethyl moiety into target molecules via nucleophilic substitution reactions.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block. We will delve into the causality behind its reactivity, provide field-proven protocols, and explore its role in the synthesis of biologically active compounds.
Physicochemical Properties
The physical and chemical properties of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine are foundational to its handling, storage, and application in synthesis. The presence of the trifluoromethyl group significantly influences the electron distribution within the pyridine ring, affecting its reactivity and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 118449-36-8 | Internal Verification |
| Molecular Formula | C₇H₅BrF₃N | [4] |
| Molecular Weight | 240.02 g/mol | [4] |
| Appearance | Colorless to light-yellow liquid or solid | [4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); low solubility in water. | [4] |
| Stability | Stable under normal storage conditions. May react with strong oxidizing agents. | [4] |
| Storage | Store in a cool, dry, well-ventilated place, often under an inert atmosphere.[5][6] |
Note: Exact values for boiling point, melting point, and density can vary depending on purity and experimental conditions. This compound is typically handled as a reactive intermediate.
Synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine
The most direct and common synthetic route to 4-(Bromomethyl)-2-(trifluoromethyl)pyridine involves the radical bromination of its precursor, 4-methyl-2-(trifluoromethyl)pyridine. This method is favored for its selectivity in functionalizing the methyl group, which is activated by the aromatic pyridine ring, akin to a benzylic position.
Causality in Experimental Design:
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Reagents: N-Bromosuccinimide (NBS) is selected as the bromine source. It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. Alternatively, UV light can be used for initiation.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively dissolve the starting material.
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Reaction Control: The reaction is typically run under reflux to provide the necessary thermal energy for radical initiation and propagation. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine completion and prevent the formation of the dibrominated byproduct.
Experimental Protocol: Radical Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN.
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the visible decomposition of the AIBN or can be promoted with a UV lamp.
-
Monitoring: Follow the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(Bromomethyl)-2-(trifluoromethyl)pyridine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine is dominated by the labile carbon-bromine bond in the bromomethyl group. This site is highly electrophilic and susceptible to nucleophilic attack.
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SN2 Reactions: The primary reaction pathway is the SN2 (bimolecular nucleophilic substitution) reaction.[7] The bromomethyl group acts as an excellent electrophile, readily reacting with a wide range of nucleophiles. This is the key reaction that makes this compound a valuable building block for introducing the 2-(trifluoromethyl)pyridinylmethyl scaffold.
-
Causality: The C-Br bond is polarized and weakened by the adjacent electron-withdrawing pyridine ring. This makes the methylene carbon highly susceptible to backside attack by nucleophiles, leading to the displacement of the bromide leaving group.
-
-
Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient due to the nitrogen atom and the powerful electron-withdrawing CF₃ group, making it susceptible to SNAr, this pathway is far less favorable than the SN2 reaction at the bromomethyl site.[7][8] SNAr would require harsh conditions and a strong nucleophile to displace other substituents on the ring, a reaction not commonly employed when the highly reactive bromomethyl group is present.
Key Reaction Pathways Diagram
Caption: Common SN2 reaction pathways for 4-(Bromomethyl)-2-(trifluoromethyl)pyridine.
Applications in Drug Development and Agrochemicals
The trifluoromethylpyridine moiety is a privileged structure in medicinal and agricultural chemistry, and 4-(Bromomethyl)-2-(trifluoromethyl)pyridine serves as a key intermediate for its incorporation.[2][3]
-
Pharmaceuticals: Pyridine derivatives are integral to a vast number of drugs due to their ability to engage in hydrogen bonding and other key binding interactions, often improving pharmacokinetic profiles.[9][10] The specific 2-(trifluoromethyl)pyridine scaffold is found in compounds developed as kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders.[2] For instance, related isomers are used in preparing aryl piperidines and piperazines that act as inducers of LDL-receptor expression.[11]
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine core.[2][3] This group can enhance the efficacy and selectivity of the active ingredient. For example, pyroxsulam, an herbicide, features a 4-(trifluoromethyl)pyridine substructure and functions by inhibiting the ALS enzyme in weeds.[2][3]
Safety, Handling, and Storage
As a reactive alkylating agent, 4-(Bromomethyl)-2-(trifluoromethyl)pyridine must be handled with appropriate precautions. Information from safety data sheets (SDS) of analogous compounds provides a strong basis for safe handling protocols.[5][12][13]
-
Hazards: This compound is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage.[5][13] Inhalation may cause respiratory irritation.[5][14]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[5] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or dust. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[6]
Analytical Characterization
Confirming the identity and purity of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine after synthesis is essential. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Expect characteristic signals for the pyridine ring protons and a singlet for the methylene (-CH₂Br) protons.
-
¹⁹F NMR: A singlet peak confirms the presence of the -CF₃ group.
-
¹³C NMR: Shows distinct signals for each carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously assess purity and confirm identity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound.[15] A validated HPLC method can quantify the main component and any impurities.
Analytical Workflow Diagram
Caption: Standard analytical workflow for product validation.
Conclusion and Future Outlook
4-(Bromomethyl)-2-(trifluoromethyl)pyridine is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its reactivity is predictably governed by the SN2 pathway at the bromomethyl position, allowing for its strategic incorporation as a key structural element. As drug discovery continues to leverage the benefits of fluorination, the demand for versatile building blocks like this one is expected to grow.[3] Future research may focus on developing more sustainable and scalable synthetic routes and expanding its application in novel areas such as materials science.
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